![molecular formula C17H13BrN4O5 B465730 N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE](/img/structure/B465730.png)
N'-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves multiple steps, starting with the preparation of the indole nucleus. One common method involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles through a reductive C(sp2)–H amination reaction
Analyse Chemischer Reaktionen
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and viral infections.
Wirkmechanismus
The mechanism of action of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological pathways. For example, it can inhibit the activity of certain enzymes or receptors, leading to its antiviral or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
2,3-Dihydroindole derivatives: Studied for their neuroprotective and antioxidant properties.
The uniqueness of N’-[(3E)-6-BROMO-5-METHYL-2-OXO-1H-INDOL-3-YLIDENE]-2-(2-NITROPHENOXY)ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H13BrN4O5 |
|---|---|
Molekulargewicht |
433.2g/mol |
IUPAC-Name |
N-[(6-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H13BrN4O5/c1-9-6-10-12(7-11(9)18)19-17(24)16(10)21-20-15(23)8-27-14-5-3-2-4-13(14)22(25)26/h2-7,19,24H,8H2,1H3 |
InChI-Schlüssel |
WXJNKCDRBDCRHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O |
Kanonische SMILES |
CC1=CC2=C(C=C1Br)NC(=C2N=NC(=O)COC3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


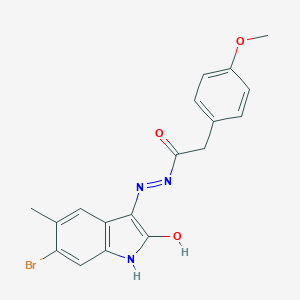
![2,4-Dichloro-6-({[2-(1-cyclohexen-1-yl)ethyl]imino}methyl)phenol](/img/structure/B465648.png)
![2,4-Dichloro-6-[({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B465653.png)
![N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide](/img/structure/B465655.png)

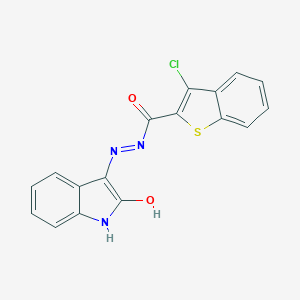
![4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzenesulfonamide](/img/structure/B465690.png)
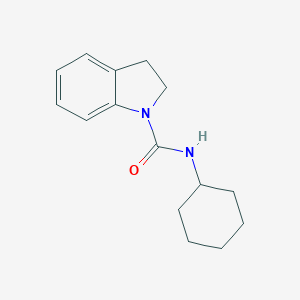
![4-[(anilinocarbonyl)amino]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B465727.png)
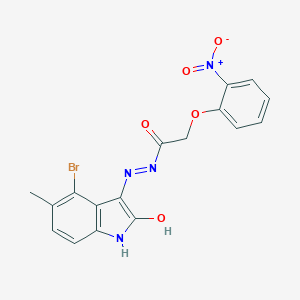
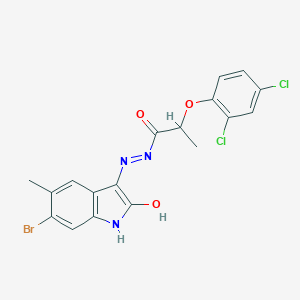
![Methyl 4-{2-[4-(benzylamino)-4-oxobutanoyl]hydrazino}-4-oxobutanoate](/img/structure/B465831.png)
![N-benzyl-4-{2-[(4-methylphenoxy)acetyl]hydrazino}-4-oxobutanamide](/img/structure/B465845.png)
![N-(2,5-dimethylphenyl)-4-oxo-4-[2-(thien-2-ylcarbonyl)hydrazino]butanamide](/img/structure/B465850.png)
